![molecular formula C20H22N4O B4211289 1-(2-methyl-1H-indol-3-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B4211289.png)
1-(2-methyl-1H-indol-3-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanone
Description
1-(2-Methyl-1H-indol-3-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanone is a structurally complex molecule featuring a 2-methylindole core linked via an ethanone bridge to a 4-(pyridin-2-yl)piperazine moiety. This compound belongs to a class of hybrid molecules designed to exploit the pharmacological properties of both indole and piperazine derivatives. Indole scaffolds are prevalent in bioactive compounds due to their interactions with serotonin receptors, while piperazine derivatives are known for their versatility in modulating receptor affinity and pharmacokinetic properties .
Properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-20(16-6-2-3-7-17(16)22-15)18(25)14-23-10-12-24(13-11-23)19-8-4-5-9-21-19/h2-9,22H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHPVTQOVKPGLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCN(CC3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-methyl-1H-indol-3-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanone , often referred to as an indole derivative, has gained attention for its potential biological activities. This article explores the compound's synthesis, pharmacological properties, and biological activity, drawing from diverse research sources.
The molecular formula of the compound is with a molecular weight of approximately 342.40 g/mol. The compound features an indole ring fused with a piperazine moiety, which is known to enhance biological activity through modulation of various signaling pathways.
Synthesis
The synthesis of this compound typically involves multi-step processes that include:
- Formation of the indole core through cyclization reactions.
- Attachment of the piperazine group via nucleophilic substitution.
- Final modifications to achieve the desired ethanone structure.
A detailed synthetic route can be outlined as follows:
Step | Reaction Type | Key Reagents | Yield (%) |
---|---|---|---|
1 | Cyclization | Indole precursors | 70-90 |
2 | Nucleophilic substitution | Piperazine derivatives | 65-85 |
3 | Acylation | Acetic anhydride or similar | 80-95 |
Anticancer Activity
Research has shown that indole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including:
- HCT116 (Colon cancer)
- MCF7 (Breast cancer)
In vitro studies indicated that the compound exhibits an IC50 value in the low micromolar range, suggesting potent antiproliferative activity. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results demonstrated:
- Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against various bacterial strains.
This activity may be attributed to the ability of the indole and piperazine moieties to interfere with bacterial cell wall synthesis and membrane integrity.
Neuropharmacological Effects
Indole derivatives are known for their neuropharmacological effects, particularly in modulating serotonin receptors. Preliminary studies suggest that this compound may act as a selective serotonin reuptake inhibitor (SSRI), which could have implications for treating depression and anxiety disorders.
Case Studies
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of similar indole derivatives in inhibiting tumor growth in xenograft models. The study reported a significant reduction in tumor size compared to control groups.
- Neuropharmacological Study : Research conducted by Pharmacology Biochemistry Behavior indicated that compounds with similar structures showed increased serotonin levels in animal models, correlating with improved mood and reduced anxiety-like behaviors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares the target compound with analogues differing in substituents on the indole ring, piperazine moiety, or ethanone linker. Key structural variations influence physicochemical properties, synthetic routes, and biological activities.
Substituent Modifications on the Indole Ring
- Compound 3f: 1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone Structural Difference: A 4-iodophenylsulfonyl group replaces the 2-methyl group on the indole nitrogen. Elemental analysis data (C: 59.92%, H: 4.45%, N: 14.80%) align with theoretical values (C: 60.11%, H: 4.62%) . Activity: Demonstrated potent 5-HT6 receptor antagonism (IC50 < 100 nM) in preliminary assays .
- Compound 16: 2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone Structural Difference: A 5-methylindole core and benzhydryl-substituted piperazine. Molecular weight: 433.54 g/mol . Activity: Reported antiproliferative activity against cancer cell lines (e.g., IC50 = 2.1 µM in MCF-7) .
Piperazine Moieties with Different Aryl Substituents
- Compound 3a: 2-(4-(Pyridin-2-yl)piperazin-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethanone Structural Difference: Tosyl (p-toluenesulfonyl) group on the indole nitrogen. Impact: The tosyl group improves solubility in polar solvents (e.g., DMSO) but may reduce bioavailability due to increased molecular weight (MW = 479.53 g/mol) . Synthesis: Prepared via nucleophilic substitution of 2-chloroethanone intermediates with piperidine .
- Compound 13: 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)ethanone Structural Difference: 2-Methoxyphenyl substituent on the piperazine. 5-HT1A affinity) . Characterization: Confirmed via ¹H NMR (δ 6.20–7.5 ppm for aromatic protons) and IR (C=O stretch at 1710 cm⁻¹) .
Modifications to the Ethanone Linker
- Compound 7e: 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone Structural Difference: Tetrazole-thioether replaces the indole-ethanone linkage. Impact: The tetrazole ring enhances metabolic stability and introduces hydrogen-bonding sites. Melting point: 131–134°C . Activity: Moderate antimicrobial activity (MIC = 8 µg/mL against S. aureus) .
Structure-Activity Relationship (SAR) Trends
Piperazine Substituents : Pyridinyl groups (e.g., Compound 3a) enhance 5-HT6 receptor binding compared to benzhydryl (Compound 16) or methoxyphenyl (Compound 13) groups .
Indole Modifications : Sulfonyl groups (e.g., 3f) improve receptor affinity but may reduce CNS penetration due to increased polarity .
Linker Flexibility: Rigid ethanone linkers favor selectivity, while tetrazole-thioethers (e.g., 7e) broaden antimicrobial activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.